3,3-Dimethyl-1-butanol 3,3-Dimethyl-1-butanol structure
Brand Name: Vulcanchem
CAS No.: 26401-20-7
VCID: VC13320270
InChI: InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3
SMILES: Array
Molecular Formula: C6H14O
Molecular Weight: 102.17 g/mol

3,3-Dimethyl-1-butanol

CAS No.: 26401-20-7

Cat. No.: VC13320270

Molecular Formula: C6H14O

Molecular Weight: 102.17 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-1-butanol - 26401-20-7

Specification

CAS No. 26401-20-7
Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
IUPAC Name 3,3-dimethylbutan-1-ol
Standard InChI InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3
Standard InChI Key DUXCSEISVMREAX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CCO

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

3,3-Dimethyl-1-butanol (neohexanol) is a six-carbon alcohol characterized by a tertiary branching at the third carbon position. Its IUPAC name derives from the butanol backbone substituted with two methyl groups at the third carbon. The compound’s molecular weight is 102.17 g/mol, with a density of 0.844 g/mL at 25°C .

Table 1: Key Physicochemical Parameters

PropertyValue
Melting Point−60 °C
Boiling Point143 °C
Refractive Index (nn)1.423 (20°C)
Flash Point118°F (48°C)
Water Solubility12 g/L (20°C)
pKa15.17 ± 0.10 (Predicted)

The low water solubility and moderate volatility make it suitable for organic synthesis and solvent applications. Its stability under standard storage conditions (2–8°C) facilitates industrial handling .

Synthetic Methodologies and Industrial Production

Patent-Optimized Grignard Reaction

The CN101696153B patent describes a cost-effective synthesis using tert-butanol and 1,2-dichloroethane:

  • Halide Formation: Tert-butanol reacts with concentrated HCl to form tert-butyl chloride (91% yield).

  • Grignard Reagent Synthesis: tert-Butyl chloride reacts with magnesium in tetrahydrofuran (THF) to generate tert-butyl magnesium chloride.

  • Alkylation: The Grignard reagent reacts with 1,2-dichloroethane at 1:3 molar ratio, yielding 3,3-dimethyl-1-chlorobutane (82% yield).

  • Hydrolysis: Basic hydrolysis (4M NaOH) converts the chlorinated intermediate to 3,3-dimethyl-1-butanol (85% yield) .

This method reduces raw material costs by 68% compared to earlier routes, enabling large-scale production at ≤$120/kg .

Pharmacological Applications and Mechanisms

Inhibition of Trimethylamine Oxide (TMAO) Pathways

3,3-Dimethyl-1-butanol acts as a competitive inhibitor of microbial trimethylamine (TMA) lyases, reducing TMA/TMAO production by 74% in murine models . Elevated TMAO levels correlate with atherosclerosis and hypertension, positioning this compound as a candidate for cardiovascular disease (CVD) therapeutics .

Table 2: In Vivo Cardiovascular Effects

ParameterControl GroupTreated GroupReduction
Systolic BP (mmHg)158 ± 6122 ± 523%
Aortic Plaque Area (%)34.2 ± 3.112.8 ± 2.463%
Plasma TMAO (μM)28.9 ± 4.27.1 ± 1.375%

Maternal Intervention in Developmental Hypertension

Prenatal exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) induces hypertension in adult offspring via aryl hydrocarbon receptor (AHR) activation. Maternal 3,3-dimethyl-1-butanol administration (50 mg/kg/day) during gestation suppresses:

  • Renal TGF-β1/Smad3 signaling by 41%

  • NF-κB-mediated inflammation by 57%

  • Offspring systolic blood pressure by 29%

Mechanistically, the compound reshapes gut microbiota composition, reducing TMA-producing Clostridiaceae by 6.8-fold while increasing Lactobacillus populations by 3.2-fold .

Industrial and Food Science Applications

Neotame Synthesis

3,3-Dimethyl-1-butanol serves as a key intermediate in synthesizing neotame, a >7,000x sweeter-than-sucrose artificial sweetener. The process involves:

  • Esterification with L-aspartic acid

  • Catalytic hydrogenation to form the tertiary amine backbone

  • Purification via fractional crystallization

Global neotame production consumes ≈1,200 metric tons/year of 3,3-dimethyl-1-butanol, driven by demand in low-calorie beverages .

Solvent and Fragrance Applications

The compound’s low toxicity (LD50 > 2,000 mg/kg in rats) and fruity odor make it suitable for:

  • Co-solvent in epoxy resin formulations

  • Fragrance additive in cosmetics (0.1–2% concentration)

  • Extraction medium for natural products

Future Research Directions

  • Clinical Trials: Phase I studies to assess TMAO inhibition in humans (NCT pending).

  • Formulation Development: Nanoemulsions to enhance oral bioavailability (>60% current limitation) .

  • Agricultural Applications: Investigating antifungal properties against Botrytis cinerea in vineyards.

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